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This guide provides a detailed account of the pivotal discoveries and experimental

methodologies that led to the identification and characterization of β-endorphin. It is intended

for researchers, scientists, and professionals in drug development who require a deep

technical understanding of the history of endogenous opioids.

The Preceding Breakthrough: Discovery of Opiate
Receptors
The journey to finding β-endorphin began not with the molecule itself, but with its cellular

targets. For decades, the mechanism of action for opiates like morphine was a mystery. A

critical turning point came in 1973 when three independent research groups—led by Candace

Pert and Solomon Snyder, Eric J. Simon, and Lars Terenius—demonstrated the existence of

specific stereospecific opiate binding sites, or receptors, in the central nervous system.[1] This

discovery was profound; it suggested that the brain had evolved receptors for compounds

derived from the opium poppy.[1] This raised a compelling question: why would the vertebrate

brain possess receptors for a plant alkaloid?[1] The logical hypothesis was that the body must

produce its own, endogenous morphine-like substances that act on these receptors.[1][2] This

spurred a scientific race to find these "endogenous ligands."

The First Endogenous Opioids: The Enkephalins
In 1975, John Hughes and Hans Kosterlitz at the University of Aberdeen were the first to

succeed.[1][3][4] They isolated two naturally occurring pentapeptides from the brains of pigs
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that mimicked the action of opiates.[1][5] They named these molecules "enkephalins" (from the

Greek for "in the head").[1][6] The two peptides were identified as Methionine-enkephalin (Met-

enkephalin) and Leucine-enkephalin (Leu-enkephalin).[2][5][7] This landmark discovery

provided the first concrete evidence of an endogenous opioid system and validated the search

for the body's own painkillers.[4][8]

Experimental Protocol: Isolation and Bioassay of
Enkephalins
Hughes and Kosterlitz developed a robust bioassay to guide their purification efforts. Their

methodology was sensitive enough to detect the minute quantities of active compounds

present in brain tissue.

Tissue Source: Brains from pigs.[1]

Extraction: An acid extraction of the brain tissue was performed, followed by adsorption of

the extract onto Amberlite XAD-2 resin, a nonpolar polystyrene adsorbent.[9] This step

helped to separate the peptides from other components.

Purification: The enkephalins were eluted from the resin with methanol.[9] Further separation

and purification were achieved using thin-layer chromatography.[9]

Bioassay: The opioid activity of the fractions was measured using isolated, electrically

stimulated smooth muscle preparations: the guinea pig ileum and the mouse vas deferens.

[2][4][10] Opiates were known to inhibit the electrically induced contractions of these tissues,

and this effect could be reversed by the opiate antagonist naloxone.[2][7] Hughes and

Kosterlitz used this principle to quantify the "morphine-like" activity in their brain extracts.[2]

Structure Determination: The amino acid sequences of the purified peptides were

determined using the dansyl-Edman procedure and mass spectrometry.[5]

The Main Event: Isolation and Identification of β-
Endorphin
Shortly after the discovery of enkephalins, a more potent endogenous opioid was identified. In

1976, Choh Hao Li and David Chung at the University of California, San Francisco, isolated a
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novel 31-amino acid peptide from camel pituitary glands.[11][12] This work was somewhat

serendipitous; Li had originally acquired the camel pituitaries in the 1960s for research on a fat-

metabolizing hormone, and the isolated peptide was put into storage.[1]

Following the discovery of enkephalins, Li revisited this peptide.[1] Upon sequencing it, he

made a crucial connection. The sequence of this new peptide was identical to the 61-91 C-

terminal fragment of β-lipotropin, a larger hormone that Li's group had previously isolated and

sequenced.[11] Furthermore, the N-terminal sequence of this new peptide contained the

complete sequence of Met-enkephalin.[1] Recognizing its potent opiate activity and its

endogenous origin, it was named β-endorphin (a contraction of "endogenous morphine").[12]

Subsequent studies confirmed that β-endorphin was a significantly more potent and stable

analgesic agent than the enkephalins.[12] When injected into the brain, it was found to be up to

48 times more powerful than morphine.[1]

Experimental Protocol: Isolation and Sequencing of β-
Endorphin
The protocol developed by Li and Chung involved a multi-step purification process to isolate β-

endorphin from a complex mixture of pituitary peptides.[12][13]

Tissue Source: Camel pituitary glands (approx. 500).[1][12]

Extraction: An acid-acetone extraction was performed on the pituitary glands to precipitate

proteins and extract peptides.[12][13]

Purification Steps:

NaCl Fractionation: The initial extract underwent fractional precipitation with sodium

chloride.[13]

Carboxymethyl-Cellulose (CMC) Chromatography: The soluble fraction was subjected to

ion-exchange chromatography on a CM-cellulose column.[12][13]

Gel Filtration: The active fraction from CMC was further purified by size-exclusion

chromatography on a Sephadex G-25 column.[12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://en.wikipedia.org/wiki/%CE%92-Endorphin
https://www.pnas.org/doi/pdf/10.1073/pnas.73.4.1145
https://www.pbs.org/wgbh/aso/databank/entries/dh75en.html
https://www.pbs.org/wgbh/aso/databank/entries/dh75en.html
https://en.wikipedia.org/wiki/%CE%92-Endorphin
https://www.pbs.org/wgbh/aso/databank/entries/dh75en.html
https://www.pnas.org/doi/pdf/10.1073/pnas.73.4.1145
https://www.pnas.org/doi/pdf/10.1073/pnas.73.4.1145
https://www.pbs.org/wgbh/aso/databank/entries/dh75en.html
https://www.pnas.org/doi/pdf/10.1073/pnas.73.4.1145
https://pmc.ncbi.nlm.nih.gov/articles/PMC1162514/
https://www.pbs.org/wgbh/aso/databank/entries/dh75en.html
https://www.pnas.org/doi/pdf/10.1073/pnas.73.4.1145
https://www.pnas.org/doi/pdf/10.1073/pnas.73.4.1145
https://pmc.ncbi.nlm.nih.gov/articles/PMC1162514/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1162514/
https://www.pnas.org/doi/pdf/10.1073/pnas.73.4.1145
https://pmc.ncbi.nlm.nih.gov/articles/PMC1162514/
https://www.pnas.org/doi/pdf/10.1073/pnas.73.4.1145
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Paper Electrophoresis: The final purification step involved high-voltage paper

electrophoresis at a pH of 3.7.[12]

Structure Determination: The amino acid sequence of the purified untriakontapeptide (31-

residue peptide) was determined by the dansyl-Edman procedure.[12] This method involves

sequentially labeling the N-terminal amino acid with dansyl chloride, cleaving it off with

phenyl isothiocyanate (the Edman reagent), and identifying the released derivative.[14]
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Fig 1. Experimental workflow for the isolation and characterization of β-endorphin.
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The Common Precursor: Pro-opiomelanocortin
(POMC)
The discovery that β-endorphin was a fragment of β-lipotropin, and that β-lipotropin was often

found in conjunction with adrenocorticotropic hormone (ACTH), led to another major

breakthrough. In 1977, it was discovered that both β-endorphin (via β-lipotropin) and ACTH are

synthesized from a single, large precursor protein. This precursor was named pro-

opiomelanocortin (POMC). The POMC protein is cleaved by prohormone convertases into

various smaller, biologically active peptides, including β-endorphin, ACTH, and melanocyte-

stimulating hormones (MSHs).[11] This revealed a sophisticated biological system where

multiple hormonal signals related to stress and homeostasis could be co-regulated from a

single gene product.

Quantitative Data Summary
The discovery and subsequent characterization of β-endorphin yielded precise quantitative

data regarding its physical properties and biological activity.

Table 1: Physicochemical Properties of Human β-
Endorphin

Property Value Reference

Amino Acid Sequence

Tyr-Gly-Gly-Phe-Met-Thr-Ser-

Glu-Lys-Ser-Gln-Thr-Pro-Leu-

Val-Thr-Leu-Phe-Lys-Asn-Ala-

Ile-Ile-Lys-Asn-Ala-Tyr-Lys-

Lys-Gly-Glu

[15]

Number of Residues 31 [11]

Molecular Formula C₁₅₈H₂₅₁N₃₉O₄₆S [15]

Molecular Weight ~3465 g/mol [10][15]

Table 2: Opioid Receptor Binding Affinities of β-
Endorphin
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The binding affinity (Ki) represents the concentration of the ligand required to occupy 50% of

the receptors. A lower Ki value indicates a higher binding affinity.

Receptor Subtype Ki Value (nM)
Experimental
Conditions

Reference

μ-Opioid (mu) ~9

Rat neocortical

membranes,

[³H]DAMGO

radioligand, 37°C

[16]

δ-Opioid (delta) ~22

Rat neocortical

membranes,

[³H]DADLE

radioligand, 37°C

[16]

κ-Opioid (kappa) Least affinity General observation [13]

Note: Ki values can vary significantly based on tissue preparation, radioligand used, and assay

conditions.

Mechanism of Action and Signaling Pathway
β-Endorphin exerts its effects by acting as an agonist at opioid receptors, which are a class of

G-protein coupled receptors (GPCRs). It displays the highest binding affinity for the μ-opioid

receptor, the same receptor targeted by morphine.

The binding of β-endorphin to the μ-opioid receptor initiates an intracellular signaling cascade:

G-Protein Activation: Ligand binding causes a conformational change in the receptor,

activating the associated heterotrimeric G-protein. The Gα subunit releases GDP and binds

GTP, causing it to dissociate from the Gβγ subunits.[17][18]

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl

cyclase.[17][19]

Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of

the second messenger cyclic adenosine monophosphate (cAMP).[17][20]
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Downstream Effects: The reduction in cAMP levels and the actions of the Gβγ subunit lead

to several downstream effects, including the closing of voltage-gated calcium channels and

the opening of inwardly rectifying potassium channels.

Inhibition of Neurotransmitter Release: The net effect is a hyperpolarization of the neuron

and a reduction in the release of excitatory neurotransmitters, such as Substance P (involved

in pain signaling), from the presynaptic terminal.[13] In other pathways, it inhibits the release

of the inhibitory neurotransmitter GABA, which leads to an increased release of dopamine,

contributing to feelings of euphoria and reward.
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Fig 2. β-Endorphin signaling pathway at a presynaptic neuron.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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